
(+/-)-Pronethalol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Pronethalol-d6 (also known as (-)-propranolol-d6) is a synthetic compound derived from the β-blocker propranolol. It is a stereoisomer of propranolol, which is used in the treatment of hypertension, arrhythmias, angina, and other cardiovascular diseases. (-)-Pronethalol-d6 is an important research tool in the field of pharmacology due to its ability to selectively block the β-adrenergic receptor. This compound has been studied for its potential to be used in a variety of lab experiments and in the treatment of various conditions.
Aplicaciones Científicas De Investigación
Metabolomics in Chemical Exposure Assessment
- Metabolomics as a Research Tool : A review highlighted the use of metabolomics to study physiological disruptions caused by chemical substances like bisphenol A and phthalates. Metabolomics, integrating with conventional toxicological studies, offers insights into the metabolic pathways altered upon exposure to these chemicals, utilizing mass spectrometry and nuclear magnetic resonance approaches (Gómez & Gallart-Ayala, 2018).
Environmental and Health Impact Studies
Environmental Contaminants Research : Research on emerging contaminants, including phthalates, assesses their presence across various environmental compartments and their potential health impacts. This approach helps identify global research trends and data gaps, contributing to regulatory policies and risk assessments (Bao et al., 2015).
Health Risk Assessment : Studies focusing on the ubiquity of phthalates in the environment and their classification as Endocrine Disrupting Chemicals (EDCs) underscore the importance of human biomonitoring studies. These studies aim to correlate exposure levels with adverse human effects, offering data essential for effective regulatory policies (Katsikantami et al., 2016).
Analytical Methods for Chemical Analysis
- Antioxidant Activity Determination : The review on analytical methods used in determining antioxidant activity reflects the diversity and applicability of tests in assessing the kinetics or equilibrium states of chemical reactions. These methodologies, critical for evaluating the effects of various substances, can be adapted for studying specific compounds like pronethalol derivatives (Munteanu & Apetrei, 2021).
Propiedades
Número CAS |
1329805-79-9 |
|---|---|
Nombre del producto |
(+/-)-Pronethalol-d6 |
Fórmula molecular |
C15H19NO |
Peso molecular |
235.36 |
Nombre IUPAC |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
Clave InChI |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Sinónimos |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



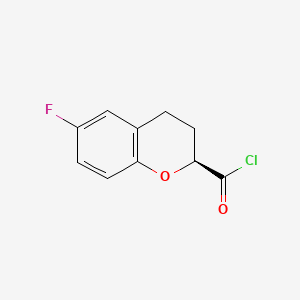
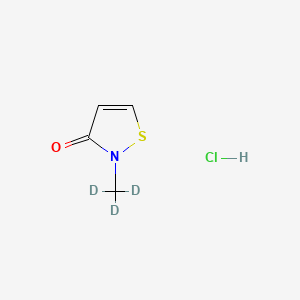
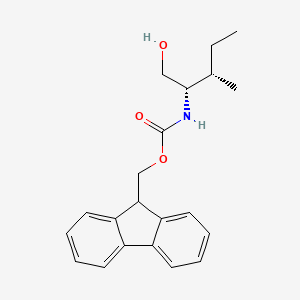
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
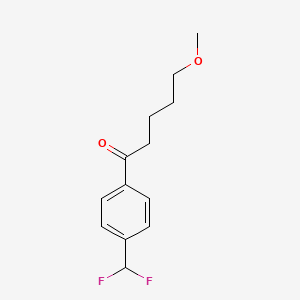
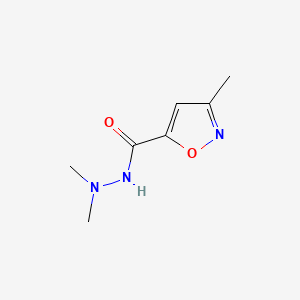
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)